
3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a thiophene ring substituted with a chlorine atom and a trifluoropropanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the introduction of the trifluoropropanol group to a chlorothiophene precursor. One common method is the reaction of 5-chlorothiophene-2-carbaldehyde with trifluoropropanol in the presence of a suitable catalyst and under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic addition of the trifluoropropanol to the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: The major product would be 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-one.
Reduction: The major product could be 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropane.
Substitution: The products would vary depending on the nucleophile used, resulting in compounds like 3-(5-Aminothiophen-2-yl)-1,1,1-trifluoropropan-2-ol.
Wissenschaftliche Forschungsanwendungen
3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thiophene derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoropropanol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)acrylic acid
- 2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-one
Uniqueness
3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical systems, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H6ClF3OS |
|---|---|
Molekulargewicht |
230.64 g/mol |
IUPAC-Name |
3-(5-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H6ClF3OS/c8-6-2-1-4(13-6)3-5(12)7(9,10)11/h1-2,5,12H,3H2 |
InChI-Schlüssel |
JKJOJLRNGCWUMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)

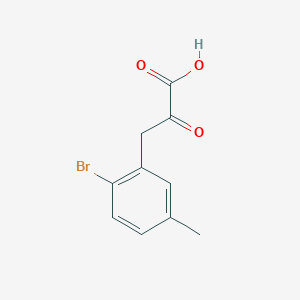
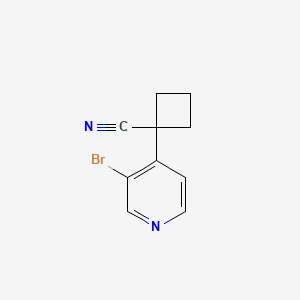
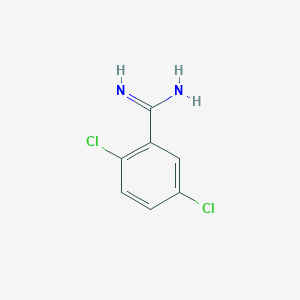

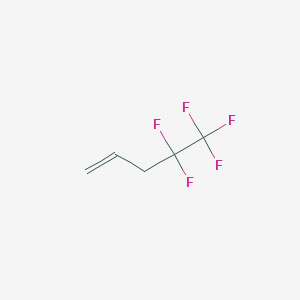
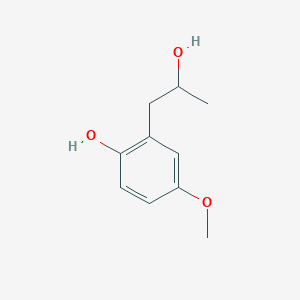
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)
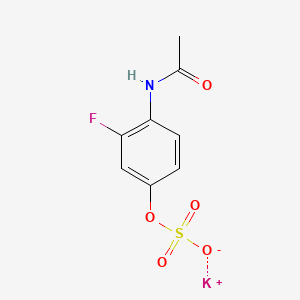
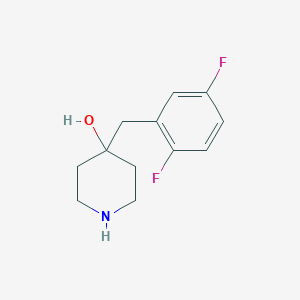
![rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione](/img/structure/B13598388.png)

